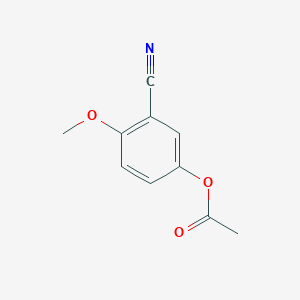
3-Cyano-4-methoxyphenyl acetate
Description
3-Cyano-4-methoxyphenyl acetate is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a cyano group (-CN) at the meta position, esterified with an acetyl group. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. The cyano and methoxy substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for further study in targeted synthesis.
Properties
CAS No. |
61234-70-6 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3-cyano-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-5H,1-2H3 |
InChI Key |
AQYTWKBRBKRSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methoxyphenyl acetate typically involves the reaction of 4-methoxyphenyl acetic acid with a cyano group donor. One common method is the esterification of 4-methoxyphenyl acetic acid with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: 3-Amino-4-methoxyphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Cyano-4-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity of the compound. The acetate ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and the choice of functional groups (e.g., ester vs. acid) significantly alter the compound’s properties. Below is a comparative analysis:
Key Observations :
- Functional Group Impact: The carboxylic acid in 3-Fluoro-4-methoxyphenylacetic acid increases solubility in aqueous media, whereas the ester group in this compound may enhance lipid solubility, favoring membrane permeability in drug delivery.
- Structural Complexity : The azetidinyl acetate in demonstrates how fused rings and chiral centers expand utility in complex molecule synthesis (e.g., paclitaxel analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


